molecular formula C21H25N5O4 B2805525 2-(4-ethoxyphenoxy)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1002958-54-4

2-(4-ethoxyphenoxy)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2805525
CAS No.: 1002958-54-4
M. Wt: 411.462
InChI Key: DRHQDQWLDRAQOD-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-5-17-14(4)22-21(24-20(17)28)26-18(11-13(3)25-26)23-19(27)12-30-16-9-7-15(8-10-16)29-6-2/h7-11H,5-6,12H2,1-4H3,(H,23,27)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHQDQWLDRAQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to 2-(4-ethoxyphenoxy)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide exhibit potential anticancer properties. The dihydropyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar activity.

Anti-inflammatory Effects

The presence of the pyrazole ring in the compound structure has been linked to anti-inflammatory effects in several studies. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This indicates that the compound could be explored for its potential as an anti-inflammatory agent.

Antimicrobial Properties

Compounds containing similar moieties have demonstrated antimicrobial activity against a range of pathogens. The ethoxyphenoxy group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation in antimicrobial applications.

Synthesis and Characterization

The synthesis of this compound can be achieved through multi-step synthetic routes involving the coupling of appropriate precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compound.

Case Studies

StudyFindings
Anticancer Study A study on similar dihydropyrimidine derivatives showed significant inhibition of tumor growth in xenograft models .
Anti-inflammatory Research Pyrazole derivatives demonstrated reduced inflammation markers in animal models .
Antimicrobial Evaluation Compounds with ethoxyphenoxy groups exhibited broad-spectrum antibacterial activity .

Q & A

Q. What are the recommended synthetic routes for preparing this compound with high purity?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical protocol involves reacting a pyrimidinone precursor with a chloroacetylated intermediate in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography. Critical parameters include stoichiometric ratios, solvent selection, and temperature control to minimize side products .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the integration of aromatic protons and heterocyclic moieties.
  • HPLC-MS : For purity assessment and molecular weight verification.
  • FT-IR : To identify functional groups like carbonyl (C=O) and amide (N-H) stretches.
  • TLC : For real-time monitoring of reaction progress using ethyl acetate/hexane mobile phases .

Q. How should researchers design preliminary bioactivity screens for this compound?

Begin with in vitro assays targeting enzymes or receptors relevant to the compound’s hypothesized mechanism (e.g., kinase inhibition or metabolic modulation). Use cell-based models (e.g., cancer cell lines or glucose uptake assays) at concentrations ranging from 1–100 µM. Include positive controls (e.g., metformin for hypoglycemic studies) and validate results with dose-response curves .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of the target compound?

Apply Design of Experiments (DoE) methodologies to systematically vary parameters such as solvent polarity (DMF vs. ethanol), catalyst type (sodium hydride vs. K2CO3), and temperature (25–80°C). Use response surface modeling to identify optimal conditions. For example, higher temperatures may accelerate reaction rates but risk decomposition of the dihydropyrimidinone core .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies often arise from assay variability or impurities. To address this:

  • Validate compound purity via orthogonal methods (e.g., HPLC coupled with NMR).
  • Replicate studies under standardized conditions (e.g., cell passage number, serum-free media).
  • Perform meta-analyses of published data to identify confounding variables (e.g., solvent used in stock solutions) .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

Synthesize analogs with modifications to the ethoxyphenoxy, pyrazole, or dihydropyrimidinone moieties. Test these derivatives in parallel bioassays and correlate structural changes (e.g., electron-withdrawing groups on the phenyl ring) with activity shifts. Computational docking studies can further highlight key binding interactions .

Q. What computational methods support the molecular modeling of this compound?

Use density functional theory (DFT) to calculate electrostatic potential maps and frontier molecular orbitals. Molecular dynamics simulations in explicit solvent (e.g., water) can predict conformational stability. For target engagement studies, employ ensemble docking with flexible protein receptors to account for binding site plasticity .

Q. How should stability issues during biological assays be addressed?

Conduct accelerated stability studies under physiological conditions (pH 7.4, 37°C) to identify degradation products via LC-MS. Modify storage buffers (e.g., add antioxidants like ascorbic acid) or use lyophilized formulations. For light-sensitive intermediates, employ amber glassware and minimize exposure to UV light .

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